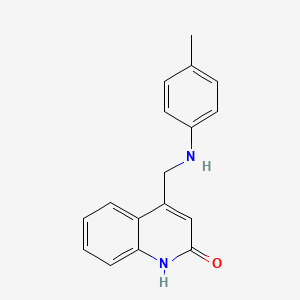

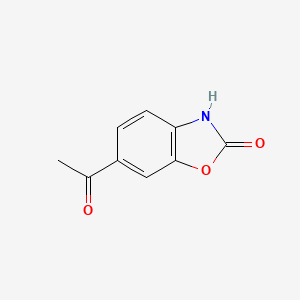

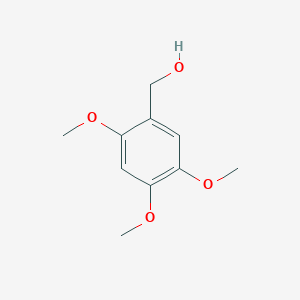

![molecular formula C9H10FNO4S B1331747 N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine CAS No. 670260-30-7](/img/structure/B1331747.png)

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine

Vue d'ensemble

Description

The compound "N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine" is a derivative of sulfonamide and glycine, which is a part of a broader class of compounds that have been studied for their potential in various chemical reactions and biological activities. The papers provided discuss various sulfonamide glycine derivatives and their applications, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of sulfonamide glycine derivatives is a topic of interest due to their potential applications. For instance, the synthesis of N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors involves introducing increased lipophilic character to enhance the inhibitory potential . Similarly, the allylation of aldehydes and imines with allyltributyltin promoted by polymer-supported sulfonamide of N-glycine demonstrates the utility of these compounds in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamide glycine derivatives plays a crucial role in their reactivity and biological activity. For example, the study of N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase reveals that the N-phenyl substitution enhances affinity for the enzyme, and the stereochemistry of the substituents significantly affects inhibitory potency .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide glycine derivatives is highlighted in the synthesis of N-arylsulfonamido esters from the methyl esters of amino acids without protecting the phenolic hydroxy group. This chemoselective arylsulfonylation demonstrates the potential for selective functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide glycine derivatives are influenced by their molecular structure. The presence of substituents such as the propylsulfonyl group in N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide affects the lipophilicity and, consequently, the biological activity as glycine transporter-1 inhibitors . Additionally, the versatility of N-[(3-carboxyphenyl)-sulfonyl]glycine as a building block for coordination polymers showcases the diverse structural possibilities and potential applications in material science .

Applications De Recherche Scientifique

NMDA Receptor Function and Neurotransmission

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is explored for its role in modulating neurotransmission, especially in the context of NMDA (N-methyl-D-aspartate) receptor function. Glycine, a significant component of this compound, acts as a co-agonist at the NMDA receptor sites and is involved in enhancing NMDA receptor-mediated neurotransmission. This pathway is being studied for its potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. Intravenous administration of glycine is found to influence regional cerebral metabolic rate in healthy subjects, although without significant behavioral and neuropsychological effects, suggesting a complex interaction at the neural level (Neumeister et al., 2006).

Schizophrenia Treatment

Studies have explored the effects of glycine in the treatment of schizophrenia, especially concerning negative and cognitive symptoms. High-dose glycine, when added to conventional antipsychotics, has shown promise in reducing symptoms in treatment-resistant schizophrenia. This is believed to be due to glycine's role as an NMDA receptor coagonist, enhancing the receptor's function and potentially addressing the hypothesized glutamatergic underactivity in schizophrenia (Heresco-Levy et al., 2004).

Metabolism and Nutrition

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is also studied for its metabolic roles, particularly in protein metabolism and as a tracer in metabolic studies. Research involving [15N]Glycine has provided insights into human protein metabolism, illustrating the rapid interconversion of glycine and serine in humans and showing that nitrogen from these amino acids can enter major transaminating pools of amino acids (Matthews et al., 1981). Moreover, dietary aspects, such as vitamin B-6 restriction, are found to influence glycine metabolism, underscoring the compound's relevance in nutritional biochemistry (Lamers et al., 2009).

Biomonitoring and Environmental Exposure

The compound is also relevant in biomonitoring studies, especially concerning glyphosate (GLY), N-(phosphonomethyl) glycine, the most used herbicide globally. Studies have assessed the kinetics of glyphosate by measuring its levels and its metabolite in urine samples, contributing to understanding human exposure to herbicides and potential health implications (Faniband et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTIRCMUAIDOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351481 | |

| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |

CAS RN |

670260-30-7 | |

| Record name | N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670260-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

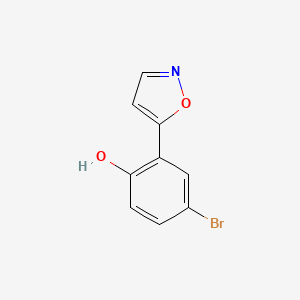

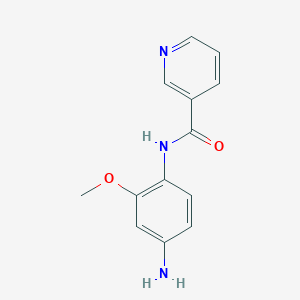

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)